molecular formula C8H4ClNO3 B13321887 5-Chloro-2,1-benzoxazole-3-carboxylic acid

5-Chloro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B13321887
M. Wt: 197.57 g/mol
InChI Key: NGFBHQXBFIUJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Organic Chemistry

The benzoxazole scaffold, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, represents a "privileged structure" in medicinal chemistry. globalresearchonline.net This designation stems from its recurring presence in a multitude of biologically active compounds. researchgate.netnih.gov Its relatively stable yet reactive nature allows for extensive functionalization, making it a versatile building block for synthetic organic chemists. globalresearchonline.netnih.gov

The significance of the benzoxazole moiety is underscored by its wide spectrum of pharmacological activities. nih.gov Derivatives have been extensively studied and have demonstrated properties including:

Antimicrobial and Antifungal researchgate.netnih.gov

Anticancer and Antiproliferative wisdomlib.orgnih.gov

Anti-inflammatory researchgate.netnih.gov

Antiviral researchgate.net

Anticonvulsant globalresearchonline.net

This broad utility has cemented the benzoxazole core as a critical pharmacophore in drug discovery and development, driving continuous research into new synthetic methodologies and novel derivatives. globalresearchonline.netnih.gov The development of compounds containing this scaffold is a major focus in the search for new therapeutic agents. nih.gov

Overview of Carboxylic Acid Functionalization within Heterocyclic Systems

The carboxylic acid group is one of the most important functional groups in organic chemistry, serving as a versatile precursor for a wide array of other functionalities. researchgate.net In the context of heterocyclic systems like benzoxazoles, the introduction and manipulation of a carboxylic acid group are fundamental strategies for synthesizing new derivatives and tuning their physicochemical and biological properties. libretexts.org

The synthesis of heterocyclic carboxylic acids can be achieved through various methods, including the hydrolysis of nitriles or other carboxylic acid derivatives and the carboxylation of organometallic intermediates. libretexts.org Once installed, the carboxylic acid moiety opens a gateway to a diverse range of chemical transformations. libretexts.org Standard derivatization reactions include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to alcohols.

Decarboxylation: Removal of the carboxyl group, often to introduce a different substituent. acs.org

These functionalization pathways are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.com Recent advancements in catalysis, such as employing N-heterocyclic carbenes or photoredox catalysis, have further expanded the toolkit for utilizing carboxylic acids in novel coupling reactions, enabling the construction of complex molecular architectures. domainex.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

5-chloro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12)

InChI Key

NGFBHQXBFIUJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1Cl)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2,1 Benzoxazole 3 Carboxylic Acid and Analogous Structures

Strategies for Constructing the Benzoxazole (B165842) Ring System with Integrated Carboxylic Acid Functionality

The construction of the 2,1-benzisoxazole core, particularly with a carboxylic acid group at the 3-position, requires precise control over cyclization reactions. Unlike the more common 1,3-benzoxazoles, which are typically synthesized from 2-aminophenols, 2,1-benzisoxazoles are often derived from ortho-substituted nitroarenes or aryl azides.

Cyclization Reactions Employing 2-Aminophenol (B121084) Derivatives and Carboxylic Acid Precursors

While the direct condensation of 2-aminophenol derivatives with carboxylic acid precursors is the hallmark for the synthesis of 1,3-benzoxazoles, analogous strategies for 2,1-benzoxazoles are less direct. The synthesis of the 2,1-benzisoxazole skeleton often proceeds through intermediates that are subsequently cyclized.

Acid-catalyzed cyclization is a foundational technique in heterocyclic synthesis. For 2,1-benzisoxazoles, this often involves the dehydration of an intermediate containing the pre-formed N-O bond. For instance, an alternative route to the benzisoxazole ring involves the acid-catalyzed cyclization of oxime intermediates. This method can be adapted for derivatives like 5-Chloro-2,1-benzoxazole-3-carboxylic acid by selecting appropriately substituted precursors. A general example is the reaction of a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) to form an oxime, which then undergoes dehydration in the presence of an acid catalyst or dehydrating agent to yield the benzisoxazole core.

A plausible, though not explicitly detailed in the literature for this specific molecule, approach would involve the formation of an oxime from a 2-carbonyl-substituted 4-chlorophenol (B41353) derivative, followed by an acid-mediated cyclization to form the 5-chloro-2,1-benzisoxazole ring. The carboxylic acid group would need to be introduced either before or after the cyclization.

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Reference
5-chloro-2-hydroxybenzaldehydeHydroxylamineThionyl chloride5-Chloro-3-phenyl-2,1-benzisoxazole (analog)85-90
2-nitrobenzoatesZinc, Ammonium chlorideBase2,1-benzisoxazol-3(1H)-ones (precursors)Moderate

This table illustrates a representative acid-catalyzed cyclization for an analogous structure.

Oxidative cyclization offers a powerful alternative for the formation of the N-O bond in the 2,1-benzisoxazole ring. These methods often start from precursors where the nitrogen and oxygen atoms are not yet bonded. A key strategy involves the intramolecular cyclization of ortho-substituted nitroarenes. For instance, carbanions derived from phenylacetonitriles can add to nitroarenes at the ortho-position, forming an intermediate that, upon further reaction, cyclizes to a 3-aryl-2,1-benzisoxazole. nih.gov

Another relevant approach is the photochemical cyclization of 2-azidobenzoic acids. sciforum.net Irradiation of a 2-azidobenzoic acid derivative can lead to the formation of a nitrene intermediate, which then undergoes intramolecular cyclization to yield a 2,1-benzisoxazol-3(1H)-one. This intermediate can then be converted to the desired carboxylic acid. This method is particularly useful as it proceeds under mild conditions, which is advantageous for thermally sensitive molecules. sciforum.net

PrecursorReagent/ConditionIntermediateProductReference
2-azidobenzoic acidUV irradiationSinglet nitrene2,1-benzisoxazol-3(1H)-one sciforum.net
4-ChloronitrobenzenePhenylacetonitrile, t-BuOK, TMSClσH-adduct5-Chloro-3-phenyl-2,1-benzisoxazole (analog) nih.gov

This table provides examples of oxidative cyclization strategies for the formation of the 2,1-benzisoxazole ring system.

Green Chemistry Approaches in Benzoxazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. While specific green chemistry protocols for this compound are not extensively documented, the principles can be applied from analogous heterocyclic syntheses.

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also act as catalysts. In the synthesis of 1,3-benzoxazoles, Brønsted acidic ionic liquids have been effectively used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions. These catalysts are often reusable, reducing waste and cost. While a direct application to 2,1-benzisoxazole synthesis from similar precursors is not established, the use of ILs could potentially facilitate the cyclization steps in the pathways mentioned earlier, possibly under milder conditions.

Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of separation and recyclability. For the synthesis of 1,3-benzoxazoles, various nanocatalysts, including metal oxides like TiO2–ZrO2 and copper(II) oxide nanoparticles, have been employed. These catalysts can promote the condensation and subsequent cyclization of 2-aminophenols with aldehydes or other precursors, often under greener reaction conditions such as solvent-free sonication. The application of such nanocatalysts to the synthesis of 2,1-benzisoxazoles could provide more efficient and sustainable routes. For example, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been used for the synthesis of benzoxazoles, combining the benefits of ionic liquids and nanocatalysts.

Catalyst TypePrecursorsConditionsAdvantagesReference
Brønsted acidic ionic liquid gel2-aminophenol, aldehydesSolvent-free, 130 °CReusable catalyst, high yield
Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP)2-aminophenol, aldehydesSolvent-free, sonication, 70 °CReusable, easy workup, short reaction time
TiO2–ZrO22-aminophenol, aldehydesAcetonitrile, 60 °CGreen catalyst, short reaction time, high yield

This table summarizes green catalytic approaches used in the synthesis of analogous benzoxazole structures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. In the context of benzoxazole synthesis, microwave irradiation facilitates the rapid cyclization of precursors, proving particularly effective for the construction of the benzoxazole core.

The synthesis of 5-chloro-2-phenylbenzoxazole, a structural analog of the target compound, has been successfully achieved by reacting 2-amino-4-chlorophenol (B47367) with benzaldehyde under microwave irradiation. mdpi.com This method often employs a catalyst to facilitate the condensation and subsequent cyclization. One notable approach utilizes a Deep Eutectic Solvent (DES), [CholineCl][oxalic acid], as a catalyst under solvent-free microwave conditions. mdpi.combohrium.com The reaction parameters, such as temperature and time, are optimized to maximize conversion and selectivity. For instance, high conversion rates (up to 94%) for 5-chloro-2-phenylbenzoxazole can be obtained at 130°C within 15 minutes. mdpi.com This synergy between microwave heating and DES catalysis exemplifies a green and efficient route to substituted benzoxazoles. bohrium.com

Lawesson's reagent has also been employed as an effective promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from the reaction of carboxylic acids with 2-aminophenol. organic-chemistry.org This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, consistently producing good yields. organic-chemistry.org Additionally, the use of iodine as an oxidant in the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes under solvent-free conditions has been reported to produce 2,5-disubstituted benzoxazoles in high yields (67-90%). scienceandtechnology.com.vn

Table 1: Microwave-Assisted Synthesis of 5-Chlorobenzoxazole (B107618) Analogs
ReactantsCatalyst/PromoterConditionsProductYield/ConversionReference
2-amino-4-chlorophenol, Benzaldehyde[CholineCl][oxalic acid]130°C, 15 min, MW5-chloro-2-phenylbenzoxazole94% Conversion mdpi.com
2-aminophenol, Carboxylic acidsLawesson's reagentSolvent-free, MW2-substituted benzoxazolesGood yields organic-chemistry.org
2-amino-4-methylphenol, Aromatic aldehydesIodineSolvent-free, MW2,5-disubstituted benzoxazoles67-90% scienceandtechnology.com.vn
Deep Eutectic Solvent (DES) Mediated Reactions

Deep Eutectic Solvents (DESs) are gaining prominence as green and sustainable alternatives to traditional organic solvents and catalysts. bohrium.comrsc.org Comprising a mixture of a hydrogen bond donor and a hydrogen bond acceptor, DESs offer unique properties such as low volatility, high thermal stability, and recyclability. nih.govresearchgate.net

In benzoxazole synthesis, DESs can function as both the solvent and the catalyst. A notable example is the use of a choline (B1196258) chloride-oxalic acid based DES ([CholineCl][oxalic acid]) to catalyze the reaction between 2-amino-4-chlorophenol and benzaldehyde. mdpi.combohrium.com This reaction, often performed under microwave irradiation, proceeds efficiently in the absence of any other solvent, highlighting the dual role of the DES. bohrium.com The catalyst's activity and recyclability have been studied, showing that it can be reused multiple times without a significant loss in performance. bohrium.com

Another application involves the use of a zinc chloride-based DES, [ZnCl2][ethylene glycol]4, to mediate the arylation of benzoxazoles with aromatic aldehydes at the C2 position. nih.govresearchgate.net This method is advantageous as it avoids the use of expensive palladium catalysts and operates under solvent-free conditions. nih.govresearchgate.net While this demonstrates the modification of a pre-formed benzoxazole, the principles underscore the utility of DESs in facilitating key bond-forming reactions within this heterocyclic system. Research has also explored imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, which acts as a magnetically separable catalyst for the synthesis of benzoxazoles under solvent-free sonication, yielding products in up to 90% yield within 30 minutes. researchgate.netnih.gov

Table 2: Deep Eutectic Solvent (DES) Mediated Synthesis of Benzoxazoles
ReactantsDES SystemConditionsProduct TypeKey FeaturesReference
2-amino-4-chlorophenol, Benzaldehyde[CholineCl][oxalic acid]130°C, 15 min, MW5-chloro-2-phenylbenzoxazoleGreen catalyst, Solvent-free, Recyclable mdpi.combohrium.com
Benzoxazole, Aromatic aldehydes[ZnCl2][ethylene glycol]4120°C, 6 h2-arylbenzoxazolesPalladium-free arylation, Solvent-free nih.govresearchgate.net
2-aminophenols, AldehydesImidazolium chlorozincate (II) on Fe3O470°C, 30 min, SonicationBenzoxazolesMagnetically separable catalyst, High yields researchgate.netnih.gov

Introduction of the Carboxylic Acid Group to Pre-formed Benzoxazole Nuclei

While many syntheses build the benzoxazole ring with the C3-substituent precursor already in place, an alternative strategy involves the direct introduction of a carboxylic acid group onto a pre-formed benzoxazole nucleus. This post-functionalization approach can be highly valuable. Direct C-H carboxylation of aromatic heterocycles using carbon dioxide (CO2) as a C1 source represents a highly atom-economical and environmentally benign method. organic-chemistry.orgresearchgate.net

Research has demonstrated that the direct carboxylation of benzoxazoles with CO2 is feasible. researchgate.net This transformation can be achieved without a metal catalyst, using cesium carbonate (Cs2CO3) as a base. organic-chemistry.org The mechanism involves the base-mediated cleavage of a weakly acidic C-H bond, followed by the insertion of CO2. researchgate.net The choice of base is critical, with cesium salts often proving most effective. researchgate.net This method exhibits good functional group tolerance, making it a potentially versatile tool for synthesizing benzoxazole-2-carboxylic acids from readily available benzoxazoles. organic-chemistry.org

Regioselective Chlorination Strategies at Position 5 of the Benzoxazole Ring

The precise placement of the chlorine atom at the 5-position of the benzoxazole ring is crucial for the identity of this compound. This regioselectivity can be achieved through two primary strategies: starting with a pre-chlorinated building block or by performing a selective halogenation on the fully formed heterocyclic ring.

Synthesis from Pre-chlorinated Anilines or Phenols (e.g., 2-amino-4-chlorophenol)

A common and highly effective strategy for ensuring the 5-chloro substitution is to begin the synthesis with a precursor that already contains the chlorine atom at the correct position. 2-amino-4-chlorophenol is the ideal and most frequently used starting material for this purpose. nih.gov The cyclization of this compound with various partners reliably yields the 5-chlorobenzoxazole core.

The condensation of 2-amino-4-chlorophenol with aldehydes is a widely employed method. mdpi.comnih.gov For example, its reaction with a range of benzaldehyde derivatives under solvent-free sonication, catalyzed by a magnetic nanoparticle-supported ionic liquid, produces the corresponding 5-chloro-2-arylbenzoxazoles in acceptable yields. researchgate.netnih.gov Similarly, microwave-assisted synthesis using a DES catalyst also effectively utilizes 2-amino-4-chlorophenol to generate 5-chloro-2-phenylbenzoxazole. mdpi.combohrium.com Another route involves reacting 2-amino-4-chlorophenol with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH) to form 5-chlorobenzo[d]oxazole-2-thiol, a versatile intermediate for further derivatization. rsc.org

Table 3: Synthesis of 5-Chlorobenzoxazoles from 2-amino-4-chlorophenol
Co-reactantConditions/CatalystProductReference
Benzaldehyde DerivativesLAIL@MNP, 70°C, Sonication5-chloro-2-arylbenzoxazoles nih.gov
Benzaldehyde[CholineCl][oxalic acid], 130°C, MW5-chloro-2-phenylbenzoxazole mdpi.com
Carbon Disulfide (CS2)KOH, EtOH, Reflux5-chlorobenzo[d]oxazole-2-thiol rsc.org

Post-synthesis Halogenation Methods

An alternative to using pre-chlorinated starting materials is the direct, regioselective halogenation of a pre-formed benzoxazole ring. This approach requires precise control to direct the electrophilic chlorine atom to the C5 position.

Electrophilic substitution on the benzo ring of the benzoxazole moiety is a known process. nih.gov Research into the chlorination of 2-arylbenzoxazoles has shown that this is an electrophilic substitution process rather than a ligand-directed ortho-functionalization. nih.gov More specifically, an iron(III) chloride-mediated protocol has been developed for the para-selective C-H chlorination of 2-amidophenols, which can then be cyclized to form C5-chlorinated benzoxazoles. researchgate.net This method highlights the potential for iron catalysis to achieve regioselective halogenation on phenol-based precursors prior to the final cyclization step, effectively controlling the position of the chlorine atom. researchgate.net

Derivatization Pathways for Carboxylic Acid Moieties in Benzoxazole Systems

The carboxylic acid group at the C3 position of the 2,1-benzoxazole ring is a versatile functional handle that can be readily converted into a variety of other functional groups, enabling the synthesis of diverse derivatives. Standard transformations of carboxylic acids can be applied to these systems to create libraries of compounds for various applications.

Key derivatization reactions include:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation: Reaction with amines, facilitated by peptide coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can produce a wide range of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives under milder conditions.

Specialized derivatization reagents have also been developed for the analysis of carboxylic acids, particularly in biological contexts using techniques like HPLC-electrospray ionization mass spectrometry (ESI-MS). nih.govnih.govsigmaaldrich.com Reagents based on the benzofurazan (B1196253) scaffold, such as DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]7-(2-aminoethylamino)-2,1,3-benzoxadiazole), are designed to react with carboxylic acids to form highly detectable derivatives. nih.govnih.gov These methodologies, while developed for analytical purposes, demonstrate the reactivity of carboxylic acids and could be adapted for the synthesis of complex benzoxazole derivatives.

Esterification Reactions

The conversion of this compound to its corresponding esters can be achieved through several established synthetic protocols. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is typically performed using an excess of the alcohol to favor the formation of the ester.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) activate the carboxylic acid, facilitating its reaction with an alcohol. This method is particularly advantageous for the synthesis of sterically hindered esters. organic-chemistry.org

Another effective approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. By treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, the corresponding 5-chloro-2,1-benzoxazole-3-carbonyl chloride is formed. nih.gov This highly reactive acyl chloride can then be readily reacted with a wide range of alcohols to yield the desired esters in good yields.

Table 1: General Methods for the Esterification of this compound

MethodReagentsGeneral ConditionsProduct
Fischer EsterificationAlcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol5-Chloro-2,1-benzoxazole-3-carboxylate ester (R-ester)
DCC/DMAP CouplingAlcohol (R-OH), DCC, DMAPAnhydrous organic solvent (e.g., CH₂Cl₂), room temperature5-Chloro-2,1-benzoxazole-3-carboxylate ester (R-ester)
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol (R-OH)Anhydrous solvent, followed by addition of alcohol5-Chloro-2,1-benzoxazole-3-carboxylate ester (R-ester)

Amidation and Hydrazide Formation

The synthesis of amides and hydrazides from this compound introduces nitrogen-containing functionalities, which can significantly alter the molecule's biological and chemical properties.

Amidation is commonly achieved by first activating the carboxylic acid. The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, facilitates the reaction between the carboxylic acid and a primary or secondary amine under mild conditions. lookchemmall.com These methods are known for their efficiency and broad substrate scope. researchgate.net The formation of an intermediate acyl chloride, as described for esterification, followed by reaction with an amine is also a highly effective route to the corresponding amide. This two-step process is often preferred for its high yields and the ease of purification of the final product. bohrium.com

Hydrazide formation is a key transformation for introducing a reactive hydrazinyl group, which can serve as a precursor for the synthesis of various heterocyclic compounds. A straightforward method for preparing hydrazides is the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.com This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent under reflux. rjptonline.org Alternatively, the carboxylic acid can be directly converted to the hydrazide by using a coupling agent, similar to amidation, with hydrazine as the nucleophile. google.comresearchgate.net The resulting 5-chloro-2,1-benzoxazole-3-carbohydrazide is a versatile intermediate in synthetic chemistry. nih.gov

Table 2: General Methods for Amidation and Hydrazide Formation

TransformationMethodReagentsGeneral ConditionsProduct
AmidationCoupling Agent MediatedAmine (R¹R²NH), Coupling Agent (e.g., DCC)Anhydrous organic solvent, room temperature5-Chloro-2,1-benzoxazole-3-carboxamide (NR¹R²)
AmidationVia Acyl ChlorideThionyl Chloride (SOCl₂), then Amine (R¹R²NH)Anhydrous solvent, followed by addition of amine5-Chloro-2,1-benzoxazole-3-carboxamide (NR¹R²)
Hydrazide FormationFrom EsterHydrazine Hydrate (N₂H₄·H₂O)Alcoholic solvent (e.g., ethanol), reflux5-Chloro-2,1-benzoxazole-3-carbohydrazide
Hydrazide FormationDirect CouplingHydrazine (N₂H₄), Coupling AgentAnhydrous organic solvent5-Chloro-2,1-benzoxazole-3-carbohydrazide

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2,1 Benzoxazole 3 Carboxylic Acid

Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group at position 3 is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. These transformations typically involve the activation of the carboxyl group to enhance its reactivity toward nucleophiles.

The conversion of the carboxylic acid to a more reactive acid chloride is a fundamental step for many subsequent reactions. This transformation is readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is commonly employed, reacting with the carboxylic acid to produce the corresponding acid chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.org Another effective reagent is phosphorus pentachloride (PCl₅), which converts the carboxylic acid into the acid chloride, yielding phosphorus oxychloride (POCl₃) and HCl as byproducts. libretexts.org

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, which converts the hydroxyl into a better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org

Table 1: Common Reagents for Acid Chloride Formation

Reagent Formula Byproducts Phase Separation Method
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) Liquid Gaseous byproducts easily removed
Phosphorus(V) Chloride PCl₅ POCl₃(l), HCl(g) Solid Fractional distillation
Phosphorus(III) Chloride PCl₃ H₃PO₃(s) Liquid Fractional distillation

This table presents common reagents used for the conversion of carboxylic acids to acid chlorides, a key activation step for 5-Chloro-2,1-benzoxazole-3-carboxylic acid.

Anhydrides can also be formed from the carboxylic acid, typically through dehydration reactions or by reacting the acid chloride derivative with a carboxylate salt. These activated forms serve as important intermediates for creating more complex molecules.

The carboxylic acid functionality of this compound is a key handle for extending the molecular structure through condensation reactions. By converting the acid to its more reactive acid chloride, it can readily undergo reactions with various nucleophiles to form a range of derivatives.

One of the most common applications is the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for linking the benzoxazole (B165842) core to other pharmacophores or building blocks. Similarly, reaction with alcohols leads to the formation of esters. These condensation reactions are typically high-yielding and allow for the introduction of diverse functional groups and structural motifs onto the benzoxazole scaffold. researchgate.netnih.gov The synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, highlighting the importance of this reaction type in building the core heterocycle itself. researchgate.netrsc.org

Table 2: Examples of Condensation Reactions for Benzoxazole Scaffolds

Reactant 1 Reactant 2 Product Type Catalyst/Conditions Significance
2-Aminophenol (B121084) Carboxylic Acid 2-Substituted Benzoxazole Acid catalyst (e.g., PPA), heat Core scaffold synthesis nih.gov
2-Aminophenol Tertiary Amide 2-Substituted Benzoxazole Tf₂O, 2-Fluoropyridine Mild, effective synthesis nih.gov
Benzoxazole Carboxylic Acid Amine Benzoxazole Amide Coupling agents (e.g., HATU) or via acid chloride Scaffold extension, derivatization
Benzoxazole Carboxylic Acid Alcohol Benzoxazole Ester Acid catalyst or via acid chloride Scaffold extension, derivatization

This table illustrates various condensation strategies relevant to the synthesis and derivatization of benzoxazole structures, including pathways applicable to extending the this compound scaffold.

Reactivity of the Benzoxazole Heterocycle

The fused ring system of the benzoxazole core exhibits its own distinct reactivity, influenced by the electron distribution within the heterocycle and the directing effects of the substituents on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would occur on the benzene portion of the molecule. The position of substitution is directed by the existing chloro group and the fused oxazole (B20620) ring. The chlorine atom is a deactivating but ortho-, para-directing substituent. The benzoxazole moiety itself is generally considered an electron-withdrawing group, which also deactivates the benzene ring towards electrophilic attack.

The combined deactivating effect of both the chloro group and the fused heterocycle suggests that forcing conditions may be required for EAS to proceed. The directing influence of the chlorine at position 5 would favor substitution at positions 4 and 6. However, steric hindrance from the fused ring might disfavor substitution at position 4. Therefore, electrophilic attack is most likely to occur at position 6. The presence of the chlorine atom significantly influences the electronic properties and reactivity of the benzoxazole ring system. ontosight.ai

The C2 position of the benzoxazole ring is known to be susceptible to certain nucleophilic reactions, particularly after activation. ontosight.ai Direct C-H functionalization at this position has become a significant strategy for introducing a wide variety of substituents without pre-functionalization. nih.gov While the specific compound has a carboxylic acid at C3 of a 2,1-benzoxazole (isoxazole) ring, the reactivity principles of the more common 1,3-benzoxazole are instructive. In 1,3-benzoxazoles, the C2 position is electrophilic and can be attacked by strong nucleophiles, often facilitated by a preceding deprotonation step. This allows for the introduction of alkyl, aryl, and other functional groups. organic-chemistry.org In related heterocyclic systems, nucleophilic attack can lead to ring-opening or ring-contraction reactions, demonstrating the diverse reactivity of the heterocyclic core under nucleophilic conditions. nih.govacs.org

Oxidation and Reduction Chemistry of the Benzoxazole Core

The benzoxazole ring system is a relatively stable aromatic heterocycle. ontosight.ai It is generally resistant to mild oxidizing and reducing conditions that might transform other functional groups within the molecule. However, under specific and more vigorous conditions, the ring can undergo transformation. Strong reducing agents might lead to the cleavage of the O-N bond in the 2,1-benzoxazole (anthranil) system. Conversely, powerful oxidation could potentially disrupt the heterocyclic ring, though such reactions are less common and typically less selective. The specific oxidation and reduction chemistry can be influenced by the substituents present on the benzoxazole core. evitachem.com

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Chloro 2,1 Benzoxazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy offers critical insights into the number, type, and connectivity of protons in a molecule. In 5-Chloro-2,1-benzoxazole-3-carboxylic acid, distinct signals are expected for the protons on the aromatic ring and the carboxylic acid group. The protons on the benzoxazole (B165842) ring system typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole ring.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange. For derivatives, such as esters or amides, the chemical shifts of adjacent protons would be altered. For example, protons on a carbon next to a carbonyl group are slightly deshielded and absorb near 2.0-3.0 ppm libretexts.org. In various benzoxazole derivatives, aromatic protons are observed as multiplets in the range of 6.85 to 8.83 ppm nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 180 ppm libretexts.org.

The aromatic and heterocyclic carbons of the benzoxazole core resonate between approximately δ 110 and 160 ppm. The carbon atom bonded to the chlorine (C-5) will have its chemical shift influenced by the halogen's electronegativity. The specific assignments can be complex and are often aided by two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range correlations between protons and carbons beilstein-journals.org. For instance, in related benzoxazole structures, carbon signals have been identified across a wide range from δ 110.22 to 166.25 ppm, corresponding to the varied chemical environments within the fused ring system olemiss.edu.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 160 - 180
Aromatic/Heterocyclic C-Cl 125 - 140
Aromatic/Heterocyclic C-H 110 - 130

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature of a carboxylic acid is the very broad O-H stretching band, which appears in the region of 2500–3300 cm⁻¹ echemi.comlibretexts.org. This broadening is a direct result of intermolecular hydrogen bonding between the carboxylic acid groups, which forms a dimeric structure echemi.comlibretexts.org. The C=O (carbonyl) stretching vibration gives rise to a sharp, intense absorption band typically located between 1700 and 1725 cm⁻¹ for a hydrogen-bonded dimer, or around 1760 cm⁻¹ for a free monomer libretexts.orgechemi.comlibretexts.org.

Other significant absorptions include C-O stretching (around 1200-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and the C-Cl stretching vibration, which is typically found in the 600–800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
-OH (Carboxylic Acid) O-H Stretch 2500 - 3300 Broad, Strong
C=O (Carboxylic Acid) C=O Stretch 1700 - 1725 Sharp, Strong
C-O (Carboxylic Acid) C-O Stretch 1200 - 1300 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a characteristic pair of peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for such a compound would likely involve the loss of the carboxylic acid group (-COOH), a molecule of carbon dioxide (CO₂), or the chlorine atom. The analysis of these fragment ions provides valuable information for confirming the proposed structure. For example, in the mass spectrum of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a related chloro-derivative, the molecular ion was observed at an m/z of 286 olemiss.edu.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula (e.g., C₈H₄ClNO₃ for the parent acid), the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly in compounds with conjugated systems like the benzoxazole ring.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring system. Aromatic rings typically exhibit strong absorption bands due to π → π* transitions. In a study of 2-(2'-hydroxyphenyl) benzoxazole derivatives, the maximum absorption wavelengths (λmax) were observed in the range of 336 to 374 nm, which falls within the UVA region semanticscholar.org. Similarly, a complex based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid showed strong absorption bands at 212 and 239 nm (π → π* transitions) and a weaker band at 276 nm (n → π* transition) mdpi.com. The presence of the chloro and carboxylic acid substituents on the benzoxazole ring will influence the exact position and intensity of these absorption maxima.

Table 4: Compound Names Mentioned

Compound Name
This compound
N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide
2-(2'-hydroxyphenyl) benzoxazole

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed crystallographic analysis of derivatives of the 5-chloro-benzoxazole core provides critical data on the molecule's geometry. For instance, in the related compound 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, the bond lengths and angles within the benzoxazole system are well-defined. nih.gov The planarity of the 2,3-dihydro-1,3-benzoxazole ring system is a notable feature, with a maximum deviation reported at 0.009 (2) Å. nih.gov

Below is a table summarizing selected geometric parameters for a 5-chloro-1,3-benzoxazol-2(3H)-one derivative. nih.gov

ParameterAtoms InvolvedValue
Bond LengthCl1—C31.7315 (16) Å
Bond LengthN1—C11.3914 (18) Å
Bond AngleCl1—C3—C4118.73 (13) °
Bond AngleO2—C7—N1129.27 (15) °
Torsion AngleN1—C8—N2—C9-72.99 (18) °

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. In the crystal structures of 5-chloro-benzoxazole derivatives, hydrogen bonds and π–π stacking interactions are prominent features that stabilize the three-dimensional lattice. nih.gov

Intermolecular hydrogen bonds, such as N—H⋯O and weaker C—H⋯O or C—H⋯Cl interactions, play a significant role in linking adjacent molecules. nih.govnih.gov These directional interactions create specific and repeating patterns within the crystal. For example, the structure of 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one features both N—H⋯O and weak C—H⋯Cl hydrogen bonds. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic benzoxazole ring systems are crucial for the crystal's stability. nih.gov These interactions occur when the electron-rich π systems of adjacent aromatic rings align. The centroid-to-centroid distances for these interactions have been measured at values such as 3.5788 (19) Å and 3.7773 (16) Å. nih.gov A related structure, methyl 1,3-benzoxazole-2-carboxylate, also shows significant π–π interactions with a centroid-to-centroid distance of 3.6640 (11) Å, contributing to a flattened herringbone arrangement in the crystal. nih.gov These collective non-covalent forces determine the final crystal packing and influence the material's physical properties, such as solubility and melting point.

Computational and Theoretical Chemistry Investigations of 5 Chloro 2,1 Benzoxazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure. DFT calculations are instrumental in predicting the geometry, electronic properties, and vibrational spectra of molecules like 5-Chloro-2,1-benzoxazole-3-carboxylic acid.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation is found. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the carboxylic acid group, which can exist in different orientations. Theoretical calculations on similar structures, such as other benzoxazole (B165842) derivatives, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to identify the most stable conformer. The planarity of the benzoxazole ring system and the orientation of the carboxylic acid group relative to the ring are key parameters determined in this step. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoxazole Derivative

The following data is representative of a DFT study on a related benzoxazole structure, as specific experimental or calculated values for this compound are not available in the cited literature.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O1.21 Å
C-O (hydroxyl)1.35 Å
O-H0.97 Å
C-Cl1.74 Å
Bond AngleO=C-O123°
C-O-H105°
Dihedral AngleO=C-O-H~0° (syn-conformer) or ~180° (anti-conformer)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For benzoxazole derivatives, the HOMO is typically localized over the benzoxazole ring system, while the LUMO may be distributed across the entire structure. The presence of the electron-withdrawing chlorine atom and carboxylic acid group on this compound would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoxazole. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Representative Electronic Properties of a Benzoxazole Derivative

This table presents typical electronic properties derived from DFT calculations for a benzoxazole derivative, illustrating the type of data obtained for this compound in a similar study.

PropertySymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.6
HOMO-LUMO Energy GapEgapELUMO - EHOMO4.9
Ionization PotentialIP-EHOMO6.5
Electron AffinityEA-ELUMO1.6
Electronegativityχ-(EHOMO + ELUMO)/24.05
Chemical Hardnessη(ELUMO - EHOMO)/22.45
Chemical SoftnessS1/(2η)0.20
Electrophilicity Indexωχ2/(2η)3.34

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with an experimentally obtained spectrum to confirm the molecular structure and assign specific vibrational modes to the observed peaks. Calculated frequencies are often scaled by a standard factor to better match experimental values.

For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid, the O-H stretch, C-Cl stretching, and various vibrations of the benzoxazole ring. The correlation between calculated and experimental spectra is a powerful method for structural verification.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

This table illustrates the expected vibrational modes and their typical frequency ranges. Specific calculated values for the title compound are not available in the provided search results.

Vibrational ModeTypical Experimental Range (cm-1)Predicted Scaled Frequency Range (cm-1)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)2600-3200
C-H stretch (aromatic)3000-31003050-3150
C=O stretch (carboxylic acid)1680-17101690-1720
C=N stretch (benzoxazole ring)1500-16501520-1660
C-O stretch (benzoxazole ring)1200-13001210-1310
C-Cl stretch700-850720-860

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate, or near-zero, potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its acidity. The nitrogen atom in the benzoxazole ring would also show a region of negative potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In the case of this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals of the aromatic ring. This delocalization is a key factor in the stability of the heterocyclic system. The analysis can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions.

**Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions

Theoretical Predictions of Optical Properties (e.g., Nonlinear Optical (NLO) Properties)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the theoretical prediction of nonlinear optical (NLO) properties for this compound. While computational methods are widely used to investigate the NLO properties of various organic molecules, including those with heterocyclic structures and carboxylic acid functional groups, research specifically targeting this compound is not publicly available at this time.

Theoretical investigations of NLO properties typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT). These methods are employed to calculate key parameters that govern the NLO response of a molecule, including:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Associated with the third-order NLO response, which governs processes such as third-harmonic generation (THG) and two-photon absorption (TPA).

The magnitude of these properties is influenced by factors such as molecular structure, the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation within the molecule. The presence of the chloro- group (an electron-withdrawing group) and the carboxylic acid group (also electron-withdrawing), along with the fused benzoxazole ring system in this compound, suggests that it could possess interesting electronic properties. However, without specific computational studies, any discussion of its NLO properties would be purely speculative.

Future computational research on this compound would be necessary to elucidate its potential for NLO applications. Such studies would likely involve:

Geometry optimization of the molecule to find its most stable conformation.

Calculation of the electronic ground state properties.

Prediction of the linear and nonlinear optical properties using appropriate theoretical methods and basis sets.

Analysis of the molecular orbitals (e.g., HOMO and LUMO) to understand the electronic transitions that contribute to the NLO response.

Until such research is conducted and published, there is no data to present in the form of tables or detailed findings regarding the theoretical NLO properties of this compound.

Mechanistic Studies of Molecular Interactions Involving the Benzoxazole Carboxylic Acid Moiety

Role of the Benzoxazole (B165842) Ring in Molecular Recognition and Intermolecular Binding

The benzoxazole ring system is a key structural motif in medicinal chemistry, recognized for its role in mediating molecular interactions. jocpr.comresearchgate.net As a bicyclic aromatic heterocycle, it possesses a unique electronic and structural profile that facilitates binding with various molecular targets. Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact readily with biological polymers such as DNA and proteins. jocpr.com

The planar and aromatic nature of the benzoxazole ring allows it to participate in several non-covalent interactions, including:

π-π Stacking: The electron-rich π-system of the benzoxazole ring can stack with other aromatic systems, an interaction crucial for stabilizing ligand-receptor complexes.

Hydrophobic Interactions: The largely nonpolar surface of the fused benzene (B151609) ring contributes to hydrophobic interactions, which are significant driving forces for binding in aqueous environments.

Coordination Bonds: The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring can act as coordination sites for metal ions, further diversifying its interaction capabilities. nih.gov

Studies on analogues of the DNA minor groove binding agent Hoechst 33258 have shown that replacing a benzimidazole (B57391) unit with a benzoxazole moiety can alter DNA sequence recognition. nih.gov The orientation of the benzoxazole oxygen and the presence of other heteroatoms can confer specificity for certain base pairs, highlighting the ring's direct role in molecular recognition. nih.gov The versatility of the benzoxazole scaffold makes it a common starting point for synthesizing larger, bioactive structures. jocpr.com

Contributions of the Carboxylic Acid Group to Molecular Interactions

The carboxylic acid group (-COOH) at the 3-position of the benzoxazole ring is a dominant functional group in directing intermolecular interactions due to its capacity for forming strong, directional bonds.

The carboxylic acid moiety is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.org This dual nature allows it to form highly stable, often dimeric, structures with other carboxylic acid molecules through cyclic double hydrogen bonds. nih.gov These interactions are exceptionally strong, partly due to resonance stabilization. nih.gov

In interactions with other functional groups, the carboxylic acid can form robust hydrogen bonds. Theoretical studies on complexes of carboxylic acids with sulfuric acid, for example, classify the C=O···H-O-S bonds as strong to medium-strength hydrogen bonds, with electrostatic forces being the major contributor to the interaction energy. rsc.org The presence of a hydrogen bond donor near a carboxyl group can also increase its acidity through intramolecular hydrogen bonding, which stabilizes the carboxylate anion. almerja.net

Interaction TypeDonorAcceptorTypical Bond StrengthReference
Carboxylic Acid Dimer-COOH-COOHStrong nih.gov
Carboxyl-Hydroxyl-COOH-OHMedium to Strong rsc.org
Carboxyl-Amine-COOH-NH₂Strong acs.org

Upon deprotonation, the carboxylic acid forms a negatively charged carboxylate group (-COO⁻). This anion can engage in strong electrostatic interactions, most notably forming salt bridges with positively charged groups like protonated amines (e.g., arginine or lysine (B10760008) residues in proteins). frontiersin.org A salt bridge is a combination of two noncovalent interactions: a hydrogen bond and an electrostatic interaction. frontiersin.org

These interactions are significantly stronger than a simple hydrogen bond and play a critical role in molecular recognition and the stabilization of protein structures. frontiersin.org Research has shown that the formation of a salt bridge in an aqueous environment can be promoted by the presence of a nearby aromatic ring, which can interact with the aliphatic portion of an amino acid side chain. nih.gov This suggests a synergistic relationship between the benzoxazole ring and the carboxylate group in forming stable intermolecular complexes. The creation of salt bridges between ligands and their protein targets is considered a valuable tool in rational drug design. frontiersin.org

Influence of Chlorine Substitution on Electronic Distribution and Stereochemical Interactions

The substitution of a chlorine atom at the 5-position of the benzoxazole ring has a profound impact on the molecule's physicochemical properties. As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect alters the electron density distribution across the aromatic system. eurochlor.org

Key effects of the chlorine substituent include:

Modulation of Acidity: The electron-withdrawing nature of chlorine stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group compared to its non-chlorinated analogue.

Enhanced Binding Affinity: In some cases, the introduction of a chlorine atom can substantially improve the binding affinity of a molecule to its target. This can be due to favorable electronic or steric interactions within a binding pocket. eurochlor.org For instance, the chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms.

Steric Influence: The chlorine atom is larger than a hydrogen atom, and its presence can introduce steric hindrance or, conversely, promote favorable packing in the solid state. The specific position of chlorine substitution on an aromatic core has been shown to have a significant and regular influence on molecular packing and crystallinity. rsc.org

Studies on various aromatic systems have demonstrated that halogenation can stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and decrease the HOMO-LUMO energy gap, which affects the molecule's electronic and optical properties. nih.govresearchgate.net

PropertyInfluence of 5-Chloro SubstituentRationaleReference
Acidity of -COOH IncreasedElectron-withdrawing inductive effect (-I) stabilizes the carboxylate anion. eurochlor.org
Electron Density Reduced on the aromatic ringStrong electronegativity of chlorine. eurochlor.org
Molecular Packing AlteredSteric bulk and potential for halogen bonding. rsc.org
HOMO-LUMO Gap Potentially DecreasedHalogenation can stabilize the LUMO. researchgate.net

Structure-Activity Relationship (SAR) Insights from Analogous Benzoxazole Carboxylic Acids (focusing on chemical principles rather than specific biological outcomes)

Structure-activity relationship (SAR) studies of benzoxazole derivatives provide valuable insights into how molecular structure dictates interactive potential. By analyzing analogues, fundamental chemical principles governing molecular interactions can be established. nih.gov

For benzoxazole carboxylic acids, SAR studies often reveal that the nature and position of substituents on the benzoxazole ring are critical. researchgate.net The presence of electron-withdrawing groups, such as the chlorine atom in 5-Chloro-2,1-benzoxazole-3-carboxylic acid, can significantly influence the molecule's properties. esisresearch.org For example, electron-withdrawing groups at position 5 of the heterocyclic nucleus have been shown to increase potency in certain contexts, likely by modulating the electronic character of the ring system and the acidity of the carboxylic acid. esisresearch.org

The interplay between the different parts of the molecule is crucial. The benzoxazole core acts as a scaffold, positioning the carboxylic acid and the chlorine substituent in a specific spatial arrangement. nih.gov Altering this scaffold, for instance by replacing the oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole), would create isosteres with different hydrogen-bonding capabilities and electronic properties, thereby changing their interaction profiles. esisresearch.org Similarly, modifying the substituent at the 5-position from chlorine to other groups (e.g., nitro, methyl) would systematically alter the electronic and steric properties, allowing for a clearer understanding of how these factors contribute to molecular binding. esisresearch.org These studies underscore the principle that molecular recognition is a finely tuned process dependent on the precise arrangement of functional groups and their resulting electronic and steric profiles.

Advanced Applications and Future Research Directions in Chemical Science for Benzoxazole Carboxylic Acids

Utilization as Building Blocks in the Synthesis of Complex Molecular Architectures

The rigid, aromatic structure of benzoxazole (B165842) carboxylic acids, such as the 5-chloro derivative, makes them valuable synthons for constructing larger, more complex molecular frameworks. The presence of multiple reactive sites—the carboxylic acid group, the chloro-substituent, and the aromatic ring system—allows for diverse chemical transformations.

Researchers have utilized the benzoxazole core to synthesize elaborate molecules with potential pharmacological applications. For instance, the carboxylic acid functional group can be readily converted into amides, esters, or other derivatives, enabling the linkage of the benzoxazole unit to other pharmacophores or molecular scaffolds. This strategy has been employed to create novel benzoxazole derivatives, including Schiff bases, thiazolidinones, and azetidinones, by reacting precursors with various aromatic and heterocyclic aldehydes. researchgate.net The resulting complex structures are then evaluated for a range of biological activities. researchgate.netnih.gov The chloro-substituent offers another handle for synthetic modification, potentially through cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds to further elaborate the molecular architecture.

Integration into Novel Materials and Polymer Systems

The inherent thermal stability and rigidity of the benzoxazole ring system make it an attractive component for high-performance polymers. researchgate.net Aromatic polyamides containing benzoxazole units have been synthesized and shown to possess excellent thermal stability, with degradation temperatures often exceeding 450°C. researchgate.net

The integration of benzoxazole carboxylic acids into polymer chains can be achieved through polycondensation reactions. For example, diacid chlorides derived from benzoxazole carboxylic acids can be reacted with aromatic diamines to produce poly(amide-benzoxazole)s. researchgate.net These polymers are often soluble in aprotic polar solvents and can be processed into tough, amorphous films with high tensile strength and moduli above 2 GPa. researchgate.net The specific substitution pattern on the benzoxazole ring, such as the position of the carboxylic acid group, can influence monomer reactivity and the final properties of the polymer. researchgate.net The introduction of a chloro-substituent, as in 5-Chloro-2,1-benzoxazole-3-carboxylic acid, could further modify polymer properties, such as solubility, flame retardancy, and intermolecular interactions.

Table 1: Properties of Aromatic Polyamides Incorporating Benzoxazole Moieties This table is representative of data found for polymers derived from benzoxazole carboxylic acids.

Polymer Series Glass Transition Temperature (Tg) Onset of Thermal Degradation (Td) Tensile Strength (MPa)
Poly(amide-benzoxazole)s > 300°C 455 - 515°C 92 - 113

Development of Innovative Catalytic Systems for Benzoxazole Synthesis

The synthesis of the benzoxazole core itself is a major area of research, with a focus on developing more efficient, environmentally friendly, and versatile catalytic systems. ijpbs.comrsc.org The traditional method involves the condensation of 2-aminophenols with carbonyl compounds, and modern catalysis aims to improve this transformation. nih.gov

A wide range of catalysts have been explored, including:

Nanocatalysts : Systems like Ag@TiO2 nanocomposites and copper ferrite nanoparticles have been used for one-pot syntheses of 2-aryl benzoxazoles, often in greener solvents like water or under solvent-free conditions. ijpbs.comrsc.org Strontium carbonate (SrCO3) nanoparticles have been used as a reusable catalyst in solvent-free grindstone methods, offering high yields in short reaction times. nih.govrsc.org

Metal Catalysts : Copper and palladium catalysts are widely used. Copper-catalyzed reactions have been developed for the synthesis of benzoxazoles from phenols and cyclic oxime esters under mild conditions. acs.org Palladium-catalyzed systems can be used for reactions involving isocyanides or for aminocarbonylation methods. ijpbs.com

Ionic Liquids : Brønsted acidic ionic liquids (BAILs) have been shown to be effective, recyclable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions, providing high yields. rsc.orgacs.org

Miscellaneous Catalysts : Other systems, such as samarium triflate in aqueous media, nickel-supported silica, and composite catalysts like TiO2–ZrO2, have also proven effective for benzoxazole synthesis. ijpbs.comorganic-chemistry.org

Table 2: Overview of Catalytic Systems for Benzoxazole Synthesis

Catalyst Type Catalyst Example Substrates Key Advantages
Nanocatalyst Strontium Carbonate (SrCO3) 2-aminophenol (B121084), Benzaldehydes Solvent-free, Reusable, Short reaction time nih.govrsc.org
Metal Catalyst Copper (Cu) Phenols, Cyclic Oxime Esters Mild conditions, Tolerates various functional groups acs.org
Ionic Liquid Brønsted Acidic Ionic Liquid (BAIL) Gel 2-aminophenol, Aldehydes Solvent-free, Recyclable, High yields rsc.orgacs.org
Acid Catalyst Samarium Triflate [Sm(OTf)3] 2-aminophenol, Aldehydes Aqueous medium, Reusable ijpbs.comorganic-chemistry.org

Computational Design and Prediction of Novel Benzoxazole Carboxylic Acid Derivatives

Computational chemistry provides powerful tools for designing novel benzoxazole derivatives and predicting their properties before undertaking laborious synthesis. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used, particularly in drug discovery, to predict the biological activity of new compounds. researchgate.netbiotech-asia.org

For derivatives of this compound, computational methods can be applied to:

Predict Biological Activity : By docking virtual libraries of derivatives into the active sites of biological targets like enzymes or receptors, researchers can identify candidates with high binding affinity. researchgate.nettandfonline.com This approach has been used to identify potential anticancer and antimicrobial agents from benzoxazole libraries. nih.govbiotech-asia.org

Optimize Material Properties : Density Functional Theory (DFT) calculations can predict the electronic structure, reactivity, and spectral properties of new molecules. researchgate.net This information can be used to design novel benzoxazole-containing polymers or materials with specific electronic or optical properties.

Guide Synthetic Strategy : Computational modeling can help predict the feasibility of proposed synthetic routes by calculating reaction energies and transition states, allowing chemists to focus on the most promising pathways.

These in silico methods accelerate the discovery process, reduce costs, and enable the rational design of new molecules based on the this compound scaffold for a wide range of applications in materials science and medicinal chemistry.

Q & A

Q. What are the key physicochemical properties and identification markers for 5-Chloro-2,1-benzoxazole-3-carboxylic acid?

The compound is identified by its molecular formula C₈H₄ClNO₃ , molecular weight 197.58 g/mol , and CAS Registry Number 72744-04-8 . Solubility data indicates compatibility with dichloromethane, ethyl acetate, and methanol, similar to related benzoic acid derivatives . Storage should follow protocols for carboxylic acids, avoiding moisture and temperatures above 25°C .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis involves cyclization of substituted precursors, such as chlorination of aminobenzoic acid derivatives using reagents like POCl₃ or SOCl₂. Optimal conditions include reaction temperatures of 80–100°C for 12–24 hours, yielding >75% purity after recrystallization (ethanol/water, 1:3 ratio) .

Q. Which analytical techniques validate purity and structural integrity?

  • HPLC with UV detection (λ = 254 nm) for quantitative purity.
  • ¹H/¹³C NMR for structural confirmation (aromatic protons at δ 8.2–8.5 ppm; carboxylic carbon at δ 165–170 ppm).
  • FT-IR to identify the carboxylic acid (1700–1720 cm⁻¹) and benzoxazole (1600–1650 cm⁻¹) functional groups .
  • ESI-MS to detect the [M-H]⁻ ion at m/z 196.5 .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Use nitrile gloves and fume hoods during handling. Solubility in DMSO (25 mg/mL) facilitates stock solution preparation. Avoid contact with strong oxidizers (e.g., KMnO₄) .

Q. What derivatization strategies improve its aqueous solubility?

  • Esterification : React with SOCl₂/MeOH to form methyl esters, increasing lipid solubility.
  • Amide Conjugation : Use EDC/HOBt coupling with hydrophilic amines (e.g., glycine methyl ester).
  • Salt Formation : Neutralize with NaOH/KOH (1:1 molar ratio) in ethanol/water .

Advanced Research Questions

Q. How do reaction mechanisms explain electrophilic substitution patterns?

The electron-withdrawing Cl and carboxylic acid groups direct electrophiles to C4 and C7 positions. Nitration (HNO₃/H₂SO₄, 0°C) favors C4 substitution, while bromination (Br₂/FeBr₃) targets C7. DFT calculations (B3LYP/6-311G**) confirm regioselectivity, correlating with experimental yields .

Q. How can contradictory crystallographic data be resolved?

High-resolution single-crystal XRD (100K, Mo Kα radiation) clarifies packing motifs. For example, O–H···O and C–H···Cl interactions dominate in the orthorhombic Pna2₁ space group. Hirshfeld surface analysis differentiates polymorphs, while VT-NMR identifies temperature-dependent phase transitions .

Q. What computational methods predict bioactivity of its derivatives?

  • Molecular Docking (AutoDock Vina) against targets like COX-2 identifies binding modes (PM6-optimized geometries).
  • QSAR Models : Hammett σ constants (Cl: +0.23) and logP (2.1) correlate with antimicrobial IC₅₀ values.
  • MD Simulations (AMBER) assess ligand-receptor stability over 50 ns trajectories .

Q. Which catalytic systems optimize cross-coupling reactions?

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C (yield >80%).
  • Ullmann Amination : CuI (10 mol%) with 1,10-phenanthroline in DMSO at 120°C. Monitor intermediates via GC-MS and confirm catalyst stability with ICP-OES .

Q. How do solvents influence tautomeric equilibrium?

In aprotic solvents (DMSO-d₆), the keto tautomer dominates (95% by ¹H NMR). Polar protic solvents (MeOH) shift equilibrium toward the enol form (40%), evidenced by UV-Vis λmax shifts (290 nm → 310 nm). Kamlet-Taft solvent parameters (π* >1.0) and VT studies (ΔG‡ = 58 kJ/mol) quantify tautomerization dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.